1-溴-2,6-二氟苯-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2,6-difluorobenzene is a compound that has been used in the synthesis of tris (fluorophenyl)boranes . It is involved in a three-component coupling reaction with benzyne and isocyanides .

Synthesis Analysis

One of the most common methods for the synthesis of 1-bromo-2,3-difluorobenzene is the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields 1-bromo-2,3-difluorobenzene as the major product .Molecular Structure Analysis

The molecular formula of 1-Bromo-2,6-difluorobenzene is C6H3BrF2 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

1-Bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid . A three-component coupling reaction of 1-bromo-2,6-difluorobenzene with benzyne and isocyanides has also been reported .Physical And Chemical Properties Analysis

1-Bromo-2,6-difluorobenzene is a liquid at 20°C . It has a boiling point of 137°C and a melting point of 20°C . The compound has a refractive index of 1.51 and a specific gravity of 1.72 .科学研究应用

Ultraviolet Photodissociation Dynamics

The ultraviolet photodissociation dynamics of the 1-bromo-2,6-difluorobenzene molecule has been visualized via imaging the recoiling velocity distributions of photofragments . The measured recoiling angular distributions of the Br (2 P 3/2) product vary significantly with the increasing photon energy . This study sheds new light on the effect of symmetry breaking in the photodissociation dynamics of symmetric aryl halides .

Photo-Induced Chemistry

Thanks to their specific molecular symmetry, aromatic molecules and their derivatives represent ideal model systems in understanding photo-induced chemistry of small molecules . The present study highlights the multi-dimensional feature of excited state potential energy surfaces .

Three-Component Coupling Reaction

1-Bromo-2,6-difluorobenzene has been used in a three-component coupling reaction with benzyne and isocyanides . This reaction has been reported and it opens up new possibilities for the synthesis of complex organic compounds .

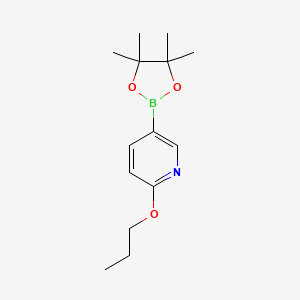

Synthesis of Tris (Fluorophenyl)boranes

1-Bromo-2,6-difluorobenzene has been used in the synthesis of tris (fluorophenyl)boranes . These compounds have a wide range of applications in organic chemistry and materials science .

安全和危害

1-Bromo-2,6-difluorobenzene is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment .

Relevant Papers A paper titled “Combined experimental and theoretical study on the ultraviolet” discusses the ultraviolet photodissociation dynamics of the 1-bromo-2,6-difluorobenzene molecule . The study visualizes the dynamics via imaging the recoiling velocity distributions of photofragments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BROMO-2,6-DIFLUOROBENZENE-D3 involves the bromination of 2,6-difluorobenzene-D3 with elemental bromine in the presence of a Lewis acid catalyst.", "Starting Materials": ["2,6-difluorobenzene-D3", "Elemental bromine", "Lewis acid catalyst"], "Reaction": [ "Step 1: Dissolve 2,6-difluorobenzene-D3 in anhydrous solvent such as chloroform or dichloromethane.", "Step 2: Add a Lewis acid catalyst such as iron(III) chloride or aluminum bromide to the reaction mixture.", "Step 3: Slowly add elemental bromine to the reaction mixture with stirring at a temperature range of 0-10°C.", "Step 4: Continue stirring the reaction mixture for several hours until the reaction is complete.", "Step 5: Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.", "Step 6: Purify the product by recrystallization or column chromatography to obtain 1-BROMO-2,6-DIFLUOROBENZENE-D3." ] } | |

CAS 编号 |

1219803-73-2 |

产品名称 |

1-BROMO-2,6-DIFLUOROBENZENE-D3 |

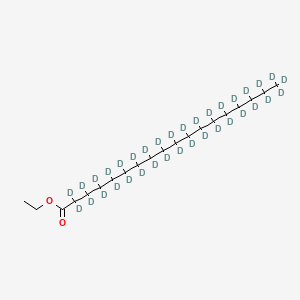

分子式 |

C6H3BrF2 |

分子量 |

196.009 |

IUPAC 名称 |

1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |

InChI 键 |

HRZTZLCMURHWFY-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C(=C1)F)Br)F |

同义词 |

1-BROMO-2,6-DIFLUOROBENZENE-D3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)